1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol
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Overview
Description
1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a benzyl group and a cyclopropyl group
Preparation Methods
One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole such as an azomethine ylide reacts with a dipolarophile like an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the presence of benzyl and cyclopropyl groups influence its binding affinity and selectivity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other compounds.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their bioactivity.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-3-cyclopropylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-6-7-13)8-9-15(11-14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKRWAKYXMBGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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